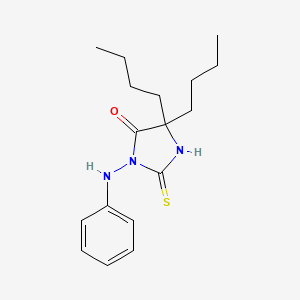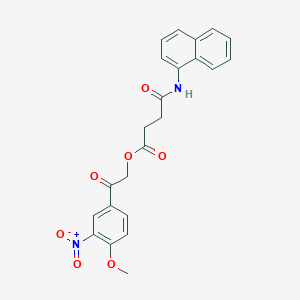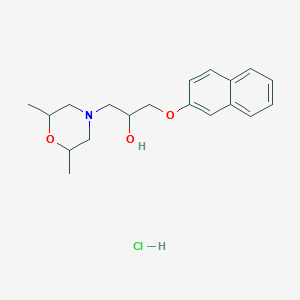![molecular formula C19H14ClN3O5 B5110054 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B5110054.png)
4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide, also known as CND, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields. In
科学的研究の応用
4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-ligand interactions, as a tool for studying the structure and function of enzymes, and as a potential therapeutic agent for treating cancer and other diseases. In particular, this compound has been shown to exhibit selective cytotoxicity towards cancer cells, making it a promising candidate for further development as an anticancer drug.
作用機序
The mechanism of action of 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism and DNA replication. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the disruption of cellular metabolism. These effects are thought to be mediated by the compound's ability to inhibit key enzymes involved in these processes, as well as its ability to generate reactive oxygen species (ROS) that can damage cellular structures.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide in lab experiments is its ability to selectively target cancer cells, making it a valuable tool for studying cancer biology and developing new anticancer therapies. However, there are also several limitations to using this compound, including its relatively low solubility in water and its potential toxicity to normal cells at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide, including:
1. Developing new synthetic methods for producing this compound and related compounds with improved properties such as solubility and selectivity.
2. Investigating the mechanism of action of this compound in greater detail, including its interactions with specific enzymes and cellular pathways.
3. Exploring the potential use of this compound as a therapeutic agent for other diseases besides cancer, such as viral infections or autoimmune disorders.
4. Developing new techniques for imaging and detecting this compound in living cells and tissues, in order to better understand its distribution and activity in vivo.
5. Conducting clinical trials to evaluate the safety and efficacy of this compound as an anticancer drug, and exploring potential combination therapies with other drugs or treatments.
In conclusion, this compound is a valuable tool for scientific research, with a range of potential applications in fields such as cancer biology, enzyme structure and function, and drug development. While there are still many unanswered questions about its mechanism of action and potential uses, ongoing research on this compound is likely to yield valuable insights and new therapeutic options in the years to come.
合成法
The synthesis of 4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide involves several steps, beginning with the reaction of 1-naphthyl ethylamine with 4-chloro-3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces the intermediate this compound, which can be purified and isolated using standard methods such as column chromatography or recrystallization.
特性
IUPAC Name |
4-chloro-N-(1-naphthalen-1-ylethyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5/c1-11(14-8-4-6-12-5-2-3-7-15(12)14)21-19(24)13-9-16(22(25)26)18(20)17(10-13)23(27)28/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKTWDVAPBYINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(methoxymethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5109983.png)
![5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5109990.png)

![ethyl 4-(anilinocarbonyl)-5-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5110016.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5110019.png)

![N-(3-methoxy-2-pyrazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B5110032.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5110033.png)
![2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5110036.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5110041.png)



